1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Description
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
1-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-14-10-8-12(9-11-14)15-20-21-17(24-15)19-16(22)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETLAZDQHVNYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzoyl chloride with thiosemicarbazide to form the intermediate 4-ethoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with phenyl isocyanate to form the desired urea derivative .
Chemical Reactions Analysis
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylurea moiety, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Materials Science: The unique electronic properties of the thiadiazole ring make the compound suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and biosynthesis of essential molecules. The thiadiazole ring can also interact with DNA and proteins, leading to disruption of cellular processes and inhibition of cell growth .
Comparison with Similar Compounds
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can be compared with other thiadiazole derivatives, such as:
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound also contains a thiadiazole ring and has been studied for its antimicrobial properties.
Thiadiazole derivatives as anticancer agents: Various thiadiazole derivatives have been explored for their anticancer activities, highlighting the versatility of the thiadiazole scaffold in drug development.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiadiazole ring with the phenylurea moiety, which imparts distinct chemical and biological properties.
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